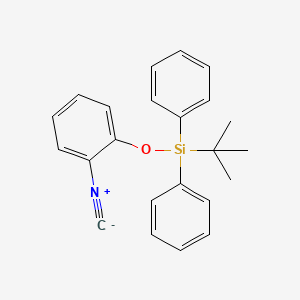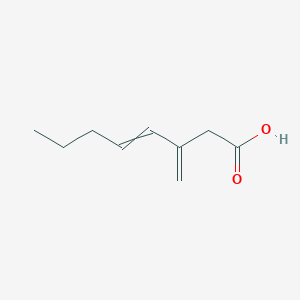
3-Methylideneoct-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylideneoct-4-enoic acid: is an organic compound characterized by the presence of a carboxylic acid group and a double bond within its carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylideneoct-4-enoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . This method typically involves the reaction of a boronic acid derivative with an appropriate halide under palladium catalysis. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve the dehydration of boric acid with alcohols to form boronic esters, which are then used in further reactions . This method is advantageous due to its scalability and the availability of starting materials.
化学反应分析
Types of Reactions
3-Methylideneoct-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Methylideneoct-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 3-Methylideneoct-4-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of different products. The presence of the double bond and carboxylic acid group allows it to engage in a variety of chemical transformations, influencing biological and chemical pathways .
相似化合物的比较
Similar Compounds
3-Methylideneoctanoic acid: Similar structure but lacks the double bond at the 4-position.
4-Octenoic acid: Contains a double bond but lacks the methylidene group.
3-Methylhex-4-enoic acid: Similar structure with a shorter carbon chain.
Uniqueness
3-Methylideneoct-4-enoic acid is unique due to the presence of both a methylidene group and a double bond within its carbon chain.
属性
CAS 编号 |
90252-87-2 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
3-methylideneoct-4-enoic acid |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-8(2)7-9(10)11/h5-6H,2-4,7H2,1H3,(H,10,11) |
InChI 键 |
LCFWXOBMIFRSGU-UHFFFAOYSA-N |
规范 SMILES |
CCCC=CC(=C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


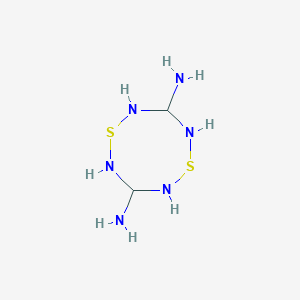
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)
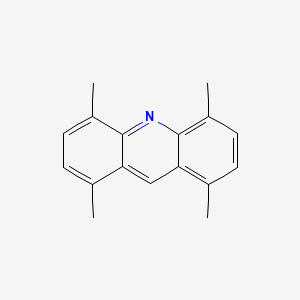
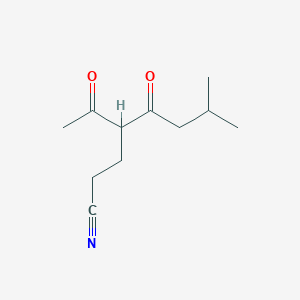

![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
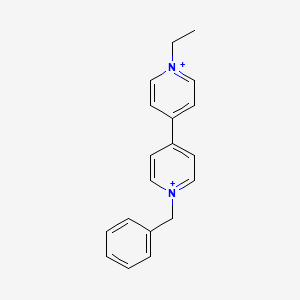
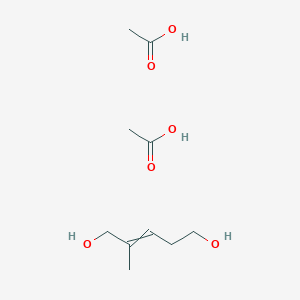
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
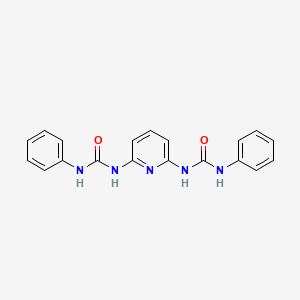
![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
